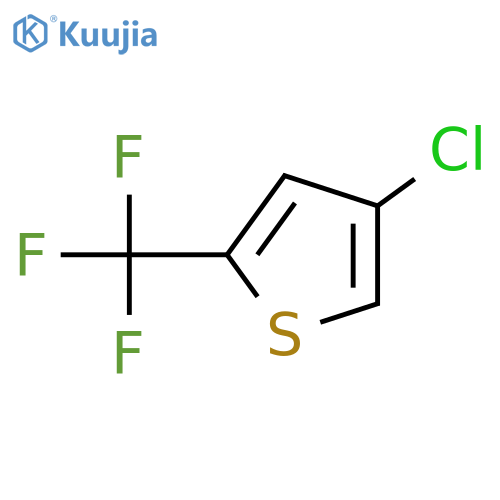Cas no 143469-24-3 (4-chloro-2-(trifluoromethyl)thiophene)

4-chloro-2-(trifluoromethyl)thiophene 化学的及び物理的性質
名前と識別子
-
- 4-chloro-2-(trifluoromethyl)thiophene
-
- MDL: MFCD22479499
- インチ: 1S/C5H2ClF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H
- InChIKey: OTXHUBIZVUTVIY-UHFFFAOYSA-N
- ほほえんだ: C1(C(F)(F)F)SC=C(Cl)C=1
4-chloro-2-(trifluoromethyl)thiophene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D542474-5g |
4-chloro-2-(trifluoromethyl)thiophene |
143469-24-3 | 95% | 5g |
$3000 | 2024-08-03 | |
| eNovation Chemicals LLC | D542474-5g |
4-chloro-2-(trifluoromethyl)thiophene |
143469-24-3 | 95% | 5g |
$3000 | 2025-02-19 | |
| eNovation Chemicals LLC | D542474-5g |
4-chloro-2-(trifluoromethyl)thiophene |
143469-24-3 | 95% | 5g |
$3000 | 2025-02-19 |
4-chloro-2-(trifluoromethyl)thiophene 関連文献
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
4-chloro-2-(trifluoromethyl)thiopheneに関する追加情報
Introduction to 4-chloro-2-(trifluoromethyl)thiophene (CAS No. 143469-24-3)
4-chloro-2-(trifluoromethyl)thiophene, identified by the Chemical Abstracts Service Number (CAS No.) 143469-24-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound belongs to the thiophene family, characterized by a sulfur-containing five-membered aromatic ring, which makes it a versatile scaffold for synthesizing various biologically active molecules. The presence of both chloro and trifluoromethyl substituents enhances its reactivity and potential applications, making it a valuable intermediate in organic synthesis.
The structural features of 4-chloro-2-(trifluoromethyl)thiophene contribute to its unique chemical properties. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the chloro group create a balance that influences its reactivity in different chemical environments. This balance is particularly useful in designing molecules with specific biological activities, such as kinase inhibitors or antimicrobial agents. The thiophene core itself is known for its stability and ability to participate in various chemical reactions, including cross-coupling reactions, which are fundamental in modern synthetic organic chemistry.
In recent years, 4-chloro-2-(trifluoromethyl)thiophene has been extensively studied for its potential in drug discovery. Its derivatives have shown promise as intermediates in the synthesis of novel therapeutic agents. For instance, researchers have explored its use in developing small-molecule inhibitors targeting various diseases. The compound's ability to undergo selective functionalization allows for the creation of complex structures with tailored properties, making it an indispensable tool in medicinal chemistry.
One of the most compelling aspects of 4-chloro-2-(trifluoromethyl)thiophene is its role in the synthesis of agrochemicals. Thiophene derivatives are widely used in pesticides and herbicides due to their efficacy and environmental stability. The chloro and trifluoromethyl substituents enhance the compound's bioactivity, making it an attractive candidate for developing next-generation crop protection agents. Recent studies have demonstrated its utility in creating compounds that exhibit potent activity against resistant pests while maintaining low toxicity to non-target organisms.
The pharmaceutical industry has also leveraged 4-chloro-2-(trifluoromethyl)thiophene for developing new therapeutic modalities. Its structural motif is found in several approved drugs, where it serves as a key pharmacophore responsible for biological activity. The compound's versatility allows chemists to modify its structure systematically, leading to libraries of compounds that can be screened for desirable pharmacological properties. This approach has been particularly successful in the discovery of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
Advances in synthetic methodologies have further expanded the applications of 4-chloro-2-(trifluoromethyl)thiophene. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex thiophene derivatives. These methods have reduced reaction times and improved yields, making large-scale synthesis more feasible. As a result, researchers can now access a broader range of derivatives for detailed biological evaluation.
The environmental impact of using 4-chloro-2-(trifluoromethyl)thiophene as an intermediate has also been a focus of recent research. Efforts have been made to develop greener synthetic routes that minimize waste and hazardous byproducts. Solvent-free reactions and catalytic processes have been explored as alternatives to traditional methods, aligning with the growing emphasis on sustainable chemistry practices. These innovations not only enhance efficiency but also contribute to reducing the ecological footprint of pharmaceutical and agrochemical production.
In conclusion, 4-chloro-2-(trifluoromethyl)thiophene (CAS No. 143469-24-3) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an invaluable building block for synthesizing biologically active molecules, particularly in pharmaceuticals and agrochemicals. Ongoing research continues to uncover new applications and refine synthetic strategies, ensuring its continued relevance in scientific advancements.
143469-24-3 (4-chloro-2-(trifluoromethyl)thiophene) 関連製品
- 2229604-64-0(2-(1-bromo-2-methylpropan-2-yl)-1-methoxy-4-nitrobenzene)
- 438473-48-4(4-((4-Isopropylphenoxy)methyl)benzohydrazide)
- 2229453-01-2(1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine)
- 121177-62-6(N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine)
- 2228664-18-2(2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-one)
- 1344255-37-3(3-2-(aminomethyl)cyclopropylbenzonitrile)
- 2408966-06-1(tert-butyl N-(1-{[(2-hydroxyethyl)carbamoyl]methyl}-1H-pyrazol-4-yl)carbamate)
- 2228394-89-4(2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine)
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)



